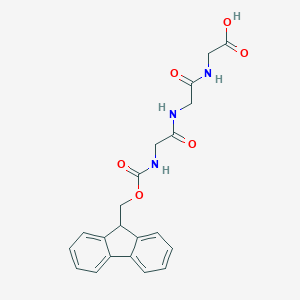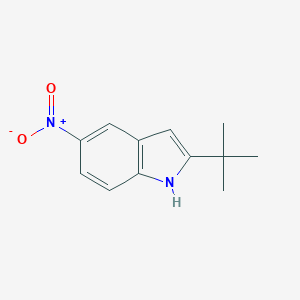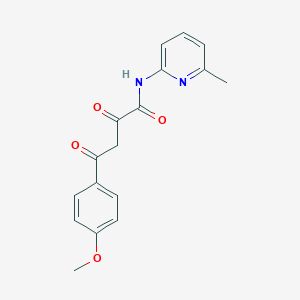
(5-phenyl-1H-imidazol-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(5-phenyl-1H-imidazol-2-yl)methanamine" and its derivatives have been investigated for their potential in various fields, including antimicrobial activity and as agents in the development of new pharmaceuticals. The synthesis of these compounds typically involves the reaction of imidazole derivatives with aldehydes, amidines, or amines under specific conditions.
Synthesis Analysis
The synthesis of derivatives of "this compound" involves methods such as refluxing benzotriazole with substituted aldehydes and ammonium chloride in ethanol. This process yields various derivatives characterized by spectroscopic techniques like IR and 1H NMR (Visagaperumal et al., 2010). Another method includes reacting p-Toluic hydrazide and glycine via polyphosphoric acid condensation, offering a high-yielding course and detailed spectroscopic characterization (Shimoga, Shin, & Kim, 2018).
Molecular Structure Analysis
Molecular structure analysis of these compounds reveals significant insights into their chemical behavior and potential interactions. For example, the crystal structures of certain imidazole derivatives demonstrate isomorphism and significant twist of the molecule, which impacts their chemical properties and interactions (Skrzypiec, Mazurek, Wagner, & Kubicki, 2012).
Chemical Reactions and Properties
The chemical reactivity of "this compound" derivatives is explored through their participation in various reactions, including the synthesis of novel cytotoxic agents and the formation of complexes with Pt(II), demonstrating significant cytotoxic effects against cancer cell lines (Ferri et al., 2013).
Physical Properties Analysis
Research into the physical properties of these compounds includes studies on their solubility, crystal structure, and the role of weak intermolecular interactions in determining their crystal packing. Such properties are crucial for understanding the compound's behavior in various environments and potential applications.
Chemical Properties Analysis
The chemical properties of "this compound" derivatives, such as their antioxidant, antimicrobial efficacy, and interaction with transition metals, have been extensively studied. These compounds exhibit a range of activities, from high antimicrobial efficacy to promising antioxidant properties, and the ability to form stable complexes with metals (Ahmad et al., 2023).
Applications De Recherche Scientifique
Cytochrome P450 Inhibition
Chemical inhibitors, including imidazole derivatives, play a crucial role in studying the metabolic pathways involving Cytochrome P450 (CYP) enzymes. These enzymes metabolize a structurally diverse number of drugs, making the understanding of drug-drug interactions crucial. Potent and selective chemical inhibitors are used in vitro to assess the contribution of various CYP isoforms, aiding in the prediction of potential drug interactions (Khojasteh et al., 2011).
Kinase Inhibition
Imidazole scaffolds are key in designing selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. The design, synthesis, and activity studies of these inhibitors are crucial for developing therapies targeting inflammatory diseases (Scior et al., 2011).
Synthesis of Heterocycles
Imidazole derivatives serve as valuable building blocks for synthesizing a wide range of heterocyclic compounds, demonstrating the versatility and importance of these compounds in medicinal chemistry. This includes the synthesis of pyrazolo-imidazoles, thiazoles, and various spiropyrans, showcasing the reactivity and utility of imidazole-based compounds in drug discovery and development (Gomaa & Ali, 2020).
Corrosion Inhibition
Imidazoline and its derivatives, closely related to imidazoles, are extensively used as corrosion inhibitors due to their effective adsorption onto metal surfaces and their ability to form a protective film. This application is especially relevant in the petroleum industry, highlighting the broad utility of imidazole-based compounds beyond pharmaceuticals (Sriplai & Sombatmankhong, 2023).
Optoelectronic Materials
Quinazolines and pyrimidines, which share structural similarities with imidazoles, have been studied for their applications in optoelectronic materials. Incorporating these heterocyclic fragments into π-extended conjugated systems has proven valuable for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements, demonstrating the potential of heterocyclic compounds in advanced material science (Lipunova et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
(5-phenyl-1H-imidazol-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H,6,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRELUUJYACRYGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175531-38-1 |
Source


|
| Record name | (5-phenyl-1H-imidazol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B60395.png)











![1-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B60421.png)